molecular formula C13H10O6 B13950655 Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate CAS No. 61467-57-0

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate

Cat. No.: B13950655
CAS No.: 61467-57-0
M. Wt: 262.21 g/mol
InChI Key: SCFJODQVGAGBDE-UHFFFAOYSA-N
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Description

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of a catalyst, usually a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride .

    Starting Materials: Resorcinol and ethyl acetoacetate.

    Catalyst: Sulfuric acid or aluminum chloride.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 100°C to 150°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, green chemistry principles are often employed to minimize waste and reduce the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.

    Biology: Studied for its potential as an antioxidant and antimicrobial agent.

    Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The mechanism of action of Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is unique due to its specific structural modifications, which enhance its biological activities and make it a valuable compound for various applications. Its acetyl and ester groups contribute to its increased stability and bioavailability compared to other coumarin derivatives .

Properties

CAS No.

61467-57-0

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

methyl 7-acetyloxy-2-oxochromene-6-carboxylate

InChI

InChI=1S/C13H10O6/c1-7(14)18-11-6-10-8(3-4-12(15)19-10)5-9(11)13(16)17-2/h3-6H,1-2H3

InChI Key

SCFJODQVGAGBDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC

Origin of Product

United States

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